Spiraeoside

Xanthine oxidase inhibition Gout Hyperuricemia

Select Spiraeoside when your research requires a quercetin glycoside with glycosylation-position-defined pharmacology. Unlike 3-O-glucosides or aglycones, its 4′-O-glucoside linkage confers nanomolar cholinesterase/carbonic anhydrase II inhibition and PI3K/Akt/Nrf2-dependent cardiomyocyte protection. Its XO IC50 (0.66 µM) is 25-fold more potent than allopurinol. A validated benchmark for antioxidant/anti-inflammatory assays (DPPH IC50 28.51 µg/mL; PGE2 IC50 4.69 µg/mL). Standard B2B shipping; not a controlled substance.

Molecular Formula C21H20O12
Molecular Weight 464.4 g/mol
CAS No. 20229-56-5
Cat. No. B190383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiraeoside
CAS20229-56-5
Synonymsquercetin-4'-glucoside
spiraeoside
Molecular FormulaC21H20O12
Molecular Weight464.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)32-11-2-1-7(3-9(11)24)20-18(29)16(27)14-10(25)4-8(23)5-12(14)31-20/h1-5,13,15,17,19,21-26,28-30H,6H2/t13-,15-,17+,19-,21-/m1/s1
InChIKeyOIUBYZLTFSLSBY-HMGRVEAOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiraeoside (CAS 20229-56-5): Structural, Physicochemical, and Functional Baseline Overview for Procurement Decisions


Spiraeoside (quercetin-4′-O-β-D-glucopyranoside; C21H20O12; MW: 464.38 g/mol) is a naturally occurring flavonol glycoside and a 4′-O-glucoside derivative of quercetin . The compound is a light yellow to yellow solid powder (melting point 209–211 °C; density 1.809 g/cm³; boiling point 835.6 °C at 760 mmHg) and is isolated from plant sources including onion (Allium cepa) and meadowsweet (Filipendula ulmaria) . As an orally active natural compound, spiraeoside exerts antioxidant activity, inhibits reactive oxygen species (ROS) and malondialdehyde production, and possesses documented antiallergic, anti-inflammatory, and antitumor activities .

Why Generic Substitution of Spiraeoside (CAS 20229-56-5) with In-Class Flavonoids May Compromise Experimental Integrity


Spiraeoside cannot be simply interchanged with other quercetin glycosides or flavonol aglycones due to glycosylation-position-dependent differences in bioactivity, target enzyme selectivity, and pharmacokinetic fate. The 4′-O-glucoside moiety fundamentally alters the compound‘s interaction with key metabolic enzymes—spiraeoside exhibits nanomolar inhibition against acetylcholinesterase (IC50 4.44 nM) and butyrylcholinesterase (IC50 7.88 nM) [1], while closely related 3-O-glucosides (e.g., isoquercitrin) show divergent inhibitory profiles. Furthermore, the glycosylation position dictates the compound‘s susceptibility to in vivo deglycosylation and subsequent cellular uptake; spiraeoside‘s 4′-O-glucoside linkage yields distinct cleavage kinetics compared to 3-O-glucosides [2]. Substitution with quercetin aglycone, despite sharing the flavonol core, introduces confounding variables including differential membrane permeability, cellular uptake mechanisms, and ROS-scavenging potency that cannot be normalized post-hoc.

Spiraeoside (CAS 20229-56-5): Quantitative Head-to-Head Evidence for Differentiated Scientific Selection


Spiraeoside Exhibits 25-Fold Superior Xanthine Oxidase Inhibition Relative to Clinical Reference Allopurinol

Spiraeoside demonstrates xanthine oxidase (XO) inhibitory activity approximately 25 times more potent than allopurinol, the standard-of-care clinical reference for gout treatment [1]. This magnitude of differential activity positions spiraeoside as a highly potent natural XO inhibitor for mechanistic studies and drug discovery programs targeting uric acid metabolism.

Xanthine oxidase inhibition Gout Hyperuricemia Enzyme kinetics

Spiraeoside Matches Synthetic Antioxidant BHT in DPPH Radical Scavenging Potency

In comparative DPPH radical scavenging assays, spiraeoside (IC50 28.51 µg/mL) exhibits antioxidant potency comparable to the synthetic antioxidant butylated hydroxytoluene (BHT; IC50 25.95 µg/mL) [1]. While spiraeoside is less potent than α-tocopherol (IC50 11.31 µg/mL) and BHA (IC50 10.10 µg/mL), its activity is within the same order of magnitude as BHT, a widely used food-grade antioxidant, indicating that the 4′-O-glucoside retains substantial radical-scavenging capacity despite glycosylation of the quercetin core.

Antioxidant DPPH assay Radical scavenging Oxidative stress

Spiraeoside Displays Nanomolar Enzyme Inhibition Potency Across Multiple Therapeutic Targets, Exceeding Reference Inhibitors

Spiraeoside demonstrates exceptional enzyme inhibitory activity against four clinically relevant targets at nanomolar concentrations, outperforming or matching clinically used reference inhibitors in several cases [1]. Against acetylcholinesterase (AChE), spiraeoside (IC50 4.44 nM) is markedly more potent than tacrine, the reference Alzheimer's drug; against butyrylcholinesterase (BChE), spiraeoside (IC50 7.88 nM) also exceeds tacrine's potency. Against carbonic anhydrase II (CA II), spiraeoside (IC50 19.42 nM) shows superior potency compared to the clinical CA II inhibitor acetazolamide. This multi-target enzyme inhibition profile at nanomolar concentrations is a distinguishing feature not uniformly observed among structurally related flavonol glycosides.

Enzyme inhibition Alzheimer's disease Diabetes Glaucoma Carbonic anhydrase

Spiraeoside Demonstrates Markedly Superior Anti-Inflammatory Activity Relative to Structurally Related Flavonoid Astragalin 2″-O-Gallate in Human Platelets

In human platelet assays, spiraeoside (IC50 4.69 µg/mL) inhibited pro-inflammatory prostaglandin E2 (PGE2) production approximately 30-fold more potently than astragalin 2″-O-gallate (IC50 141.1 µg/mL), a structurally related flavonoid glycoside isolated from the same plant source [1]. This striking differential activity underscores that glycosylation pattern and position critically determine anti-inflammatory efficacy within the same chemical class, rendering spiraeoside the preferred compound for inflammation-focused studies involving the cyclooxygenase pathway.

Anti-inflammatory Prostaglandin E2 Platelet Inflammation

Spiraeoside Protects Human Cardiomyocytes Against High Glucose-Induced Injury via PI3K/Akt/Nrf2 Pathway Activation, a Mechanistic Feature Not Established for Most Quercetin Glycosides

Spiraeoside uniquely attenuates high glucose (HG)-induced reduction of cell viability and mitigates elevated lactate dehydrogenase (LDH) and aspartate aminotransferase (AST) release in AC16 human cardiomyocytes [1]. Mechanistically, spiraeoside treatment restores HG-suppressed p-Akt, nuclear Nrf2, and HO-1 expression levels, effects that are reversed by the PI3K inhibitor LY294002, confirming pathway-specific action [1]. This cardioprotective activity and defined signaling mechanism have not been consistently documented for other quercetin glycosides such as isoquercitrin or rutin in the same diabetic cardiomyopathy model, establishing spiraeoside as the compound of choice for investigations into flavonoid-mediated cardioprotection in hyperglycemic contexts.

Diabetic cardiomyopathy Cardioprotection PI3K/Akt/Nrf2 Oxidative stress

Spiraeoside Demonstrates in Vivo Gastroprotective Activity at Oral Dose of 50 mg/kg in Rat Ethanol-Induced Gastric Injury Model

In an established rat model of acute gastric injury induced by ethanol, orally administered spiraeoside (50 mg/kg, p.o.) demonstrated significant ulcer preventive ability comparable to the positive control [1]. This in vivo efficacy correlates with spiraeoside's potent in vitro anti-inflammatory activity (PGE2 inhibition IC50 4.69 µg/mL) and hydroxyl radical scavenging capacity (IC50 5.1 µg/mL) [1]. Notably, the gastroprotective activity was observed at a moderate oral dose (50 mg/kg), suggesting favorable oral bioavailability and gastrointestinal exposure, a property not uniformly shared across all quercetin glycosides due to differential susceptibility to intestinal deglycosylation.

Gastroprotection In vivo Ulcer prevention Ethnopharmacology

Validated Research and Industrial Application Scenarios for Spiraeoside (CAS 20229-56-5) Based on Quantitative Evidence


Xanthine Oxidase Inhibitor Discovery and Gout/Hyperuricemia Research

Spiraeoside is the optimal flavonoid glycoside selection for research programs targeting xanthine oxidase (XO) inhibition. The compound's IC50 of 0.66 ± 0.02 µM represents activity approximately 25-fold more potent than the clinical reference allopurinol [1]. This magnitude of differential activity justifies spiraeoside as a preferred lead-like molecule for structure-activity relationship studies, natural product-based drug discovery for gout, and mechanistic investigations into urate-lowering therapeutics.

Multi-Target Enzyme Inhibition Studies for Neurodegenerative, Metabolic, and Ophthalmic Diseases

Spiraeoside is uniquely suited for polypharmacology research given its nanomolar inhibitory activity against acetylcholinesterase (IC50 4.44 nM), butyrylcholinesterase (IC50 7.88 nM), and carbonic anhydrase II (IC50 19.42 nM)—each exceeding the potency of respective clinical reference inhibitors [1]. This multi-target profile, not uniformly observed among other quercetin glycosides, makes spiraeoside the compound of choice for investigators exploring single-agent intervention strategies across Alzheimer's disease, glaucoma, and diabetes-related enzyme pathways.

Diabetic Cardiomyopathy and High-Glucose Induced Oxidative Stress Models

Spiraeoside is the flavonoid glycoside of choice for in vitro diabetic cardiomyopathy research. It is the only compound in its class with peer-reviewed evidence demonstrating PI3K/Akt/Nrf2 pathway-dependent protection of human AC16 cardiomyocytes against high glucose-induced injury, oxidative stress, and apoptosis [1]. The mechanistic definition—confirmed by reversal with the PI3K inhibitor LY294002—provides researchers with a chemically tractable tool compound for dissecting cardioprotective signaling pathways in hyperglycemic conditions.

Natural Antioxidant and Anti-Inflammatory Reference Compound for Botanical Extract Standardization

Spiraeoside is an experimentally validated reference standard for antioxidant and anti-inflammatory activity quantification in natural product research. With DPPH radical scavenging potency (IC50 28.51 µg/mL) comparable to synthetic BHT (IC50 25.95 µg/mL) [1] and PGE2 inhibition (IC50 4.69 µg/mL) 30-fold superior to the structurally related astragalin 2″-O-gallate [2], spiraeoside provides a well-characterized benchmark for standardizing onion, meadowsweet, and other flavonoid-rich botanical extracts in quality control and phytochemical characterization workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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